molecular formula C15H17FN2O B1371107 1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol CAS No. 1153369-70-0

1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol

Cat. No.: B1371107
CAS No.: 1153369-70-0
M. Wt: 260.31 g/mol
InChI Key: NLPCBQZPESMTOD-UHFFFAOYSA-N
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Description

“1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol”, also known as FMPE, is a chemical compound with potential applications in various fields. It is an important intermediate with many applications in the chemical industry . The pyridine derivatives are in great demand as synthons for pharmaceutical products .


Molecular Structure Analysis

The molecular formula of FMPE is C15H17FN2O, and its molecular weight is 260.31 g/mol. The structure of similar compounds has been characterized by NMR, MS, and X-ray structure .


Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives can be complex. For instance, Burkholderia sp. MAK1 can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . Moreover, several methylpyridines as well as methylated pyrazines were converted to appropriate N-oxides .

Scientific Research Applications

Aurora Kinase Inhibition

The compound (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, related to 1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol, has been found to inhibit Aurora A, suggesting potential utility in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

DNA Interaction and Docking Studies

Novel Schiff base ligand derivatives have been synthesized for studies including DNA interaction and docking. These studies are essential in understanding the binding properties of ligands and can potentially be applied in drug discovery and molecular biology research (Baris Kurt et al., 2020).

Corrosion Inhibition

A new Schiff base derivative with more than one pyridine ring has shown significant corrosion inhibition properties, which could be applied in the protection of materials against corrosion. This application is important in various industries including manufacturing and construction (Yan Ji et al., 2016).

Practical Synthesis Applications

A practical synthesis process involving a compound related to this compound has been developed. This synthesis is significant in the field of organic chemistry, facilitating the production of complex compounds for various applications (R. Vaid et al., 2012).

High-efficacy Receptor Activation

Research has shown that high-efficacy receptor activation using compounds similar to this compound can have therapeutic effects, such as analgesia in models of chronic nociceptive and neuropathic pain (F. Colpaert et al., 2004).

Future Directions

Pyridine derivatives have many applications in the chemical industry, and there is ongoing research to improve their synthesis and functionalization . The regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides .

Properties

IUPAC Name

1-[3-fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-11(19)12-6-7-15(14(16)9-12)18(2)10-13-5-3-4-8-17-13/h3-9,11,19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPCBQZPESMTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N(C)CC2=CC=CC=N2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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